molecular formula C17H16F3N3O2 B2625320 N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034445-96-8

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2625320
CAS No.: 2034445-96-8
M. Wt: 351.329
InChI Key: QVOPBHHLIIOOBR-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a combination of azetidine, methoxy, phenyl, trifluoromethyl, and pyridine carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the methoxy group. The phenyl and pyridine rings are then constructed, and the trifluoromethyl group is introduced through a suitable fluorination reaction. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide group can produce an amine derivative.

Scientific Research Applications

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-2-carboxamide
  • N-[4-(3-methoxyazetidin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide
  • N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(difluoromethyl)pyridine-3-carboxamide

Uniqueness

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c1-25-14-9-23(10-14)13-5-3-12(4-6-13)22-16(24)11-2-7-15(21-8-11)17(18,19)20/h2-8,14H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOPBHHLIIOOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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